Cas no 2432848-82-1 (2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane)
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
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- Inchi: 1S/C9H7BrClFO2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2
- InChI Key: YVKMPQUJLSGOGK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C1OCCO1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 2.8
- Topological Polar Surface Area: 18.5
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01K62O-500mg |
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane |
2432848-82-1 | 500mg |
$304.00 | 2023-12-15 | ||
| Aaron | AR01K62O-1g |
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane |
2432848-82-1 | 95% | 1g |
$356.00 | 2025-02-13 | |
| Aaron | AR01K62O-5g |
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane |
2432848-82-1 | 95% | 5g |
$1068.00 | 2025-02-13 |
2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Introduction to 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (CAS No. 2432848-82-1)
The compound 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane, identified by the CAS registry number CAS No. 2432848-82-1, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a 1,3-dioxolane ring fused with a substituted aromatic ring containing bromine, chlorine, and fluorine substituents. The presence of these halogens imparts distinct electronic and physical properties to the molecule, making it valuable for research and industrial applications.
Recent studies have highlighted the importance of such halogenated aromatic compounds in the development of advanced materials. For instance, researchers have explored the use of halogenated aromatic compounds in the synthesis of high-performance polymers and electronic materials. The specific substitution pattern in 6-bromo-3-chloro-2-fluorophenyl derivatives has been shown to influence their reactivity and stability, which are critical factors in their application as intermediates in organic synthesis.
The synthesis of 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent cyclization processes. These methods have been optimized in recent years to improve yield and purity, as reported in several peer-reviewed journals. The use of transition metal catalysts has also been explored to facilitate the formation of the dioxolane ring, which is a key structural feature of this compound.
In terms of physical properties, this compound exhibits a high degree of thermal stability due to the electron-withdrawing effects of the halogen substituents. Its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable data for its industrial application. Additionally, the compound's solubility in various solvents has been studied, revealing its compatibility with polar aprotic solvents commonly used in organic synthesis.
The application of CAS No. 2432848-82-1 extends beyond traditional organic chemistry into emerging areas such as drug discovery and materials science. For example, researchers have investigated its potential as a building block for constructing bioactive molecules with specific pharmacological properties. The unique combination of halogens on the aromatic ring allows for fine-tuning of molecular interactions, which is crucial in drug design.
In conclusion, 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (CAS No. 2432848-82-1) is a versatile compound with a wide range of applications driven by its unique chemical structure and properties. Ongoing research continues to uncover new uses for this compound, underscoring its importance in both academic and industrial settings.
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